molecular formula C11H16O2S B8444998 3-Isopropyl-4-propylthiophene-2-carboxylic acid

3-Isopropyl-4-propylthiophene-2-carboxylic acid

Cat. No.: B8444998
M. Wt: 212.31 g/mol
InChI Key: DWPRSTURQLMTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-4-propylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of isopropyl and propyl groups attached to the thiophene ring, along with a carboxylic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-propylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation. The reaction typically starts with the preparation of a thiophene intermediate, which is then subjected to alkylation using appropriate alkyl halides under basic conditions. The resulting alkylated thiophene is further carboxylated using carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-4-propylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the isopropyl and propyl groups, making it less hydrophobic.

    3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of isopropyl and propyl groups.

    4-Propylthiophene-2-carboxylic acid: Similar structure but lacks the isopropyl group.

Uniqueness

3-Isopropyl-4-propylthiophene-2-carboxylic acid is unique due to the presence of both isopropyl and propyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-propan-2-yl-4-propylthiophene-2-carboxylic acid

InChI

InChI=1S/C11H16O2S/c1-4-5-8-6-14-10(11(12)13)9(8)7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

DWPRSTURQLMTSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CSC(=C1C(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-4-methyl-2-propyl-pent-1-en-3-one (29.7 g, 170 mmol) is reacted with mercaptoacetic acid ethyl ester (40.9 g, 340 mmol) in analogy to the procedure given for Intermediate A7 to give 3-isopropyl-4-propyl-thiophene-2-carboxylic acid (11.0 g) as colourless crystals; 1H NMR (CD3OD): δ 7.21 (s, 1H), 3.83 (hept, J=7.0 Hz, 1H), 2.60 (t, J=7.6 Hz, 2H), 1.70-1.56 (m, 2H), 1.33 (d, J=7.6 Hz, 6H), 0.99 (t, J=7.6 Hz, 3H).
Name
1-Chloro-4-methyl-2-propyl-pent-1-en-3-one
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate A7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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